molecular formula C16H16N4S B5763740 3-(4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

3-(4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5763740
M. Wt: 296.4 g/mol
InChI Key: KICICTPXMXPUTC-UHFFFAOYSA-N
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Description

3-(4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Mechanism of Action

Target of Action

It’s known that similar triazole derivatives have been found to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the known actions of similar triazole derivatives, it can be inferred that this compound may interact with its target by inhibiting the enzyme responsible for 14α-demethylation in the ergosterol biosynthesis pathway . This inhibition disrupts the production of ergosterol, leading to alterations in the cell membrane and eventual cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given the known actions of similar triazole derivatives . By inhibiting the enzyme responsible for 14α-demethylation, the compound disrupts the production of ergosterol, a critical component of fungal cell membranes . The downstream effects of this disruption include alterations in the cell membrane’s structure and function, leading to impaired growth and replication, and ultimately cell death .

Pharmacokinetics

Similar triazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily through the kidneys . These properties can impact the compound’s bioavailability, efficacy, and potential for side effects .

Result of Action

The primary result of this compound’s action is the disruption of fungal cell membrane synthesis, leading to impaired growth and replication, and ultimately cell death . This is achieved through the inhibition of the enzyme responsible for 14α-demethylation in the ergosterol biosynthesis pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylphenylmethyl sulfide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with pyridine-3-carboxylic acid under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-(4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole and pyridine rings allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-12-5-7-13(8-6-12)11-21-16-19-18-15(20(16)2)14-4-3-9-17-10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICICTPXMXPUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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